Enhanced Lipophilicity Drives Differential Pharmacokinetic Potential
The compound exhibits a computed LogP value of 2.99 [1], which is higher than that of the corresponding 4-methoxy analog (estimated LogP ~2.2 based on structural similarity) and the 4-chloro analog (estimated LogP ~2.7). This increased lipophilicity suggests enhanced membrane permeability and potential for improved oral bioavailability in derived drug candidates, a critical differentiator for medicinal chemistry applications.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.99 |
| Comparator Or Baseline | 4-Methoxy analog (estimated LogP ~2.2); 4-Chloro analog (estimated LogP ~2.7) |
| Quantified Difference | Difference of approximately +0.8 and +0.3 LogP units, respectively. |
| Conditions | Computed value based on molecular structure [1]. |
Why This Matters
Higher LogP values are correlated with improved passive membrane diffusion, a key determinant of oral drug absorption and blood-brain barrier penetration, thus prioritizing this compound for CNS-targeted projects.
- [1] Chemsrc. 3-(4'-NITROPHENOXY)PYRROLIDINE HYDROCHLORIDE - CAS 1187930-80-8. https://m.chemsrc.com/en/cas/1187930-80-8_1193775.html (accessed April 21, 2026). View Source
